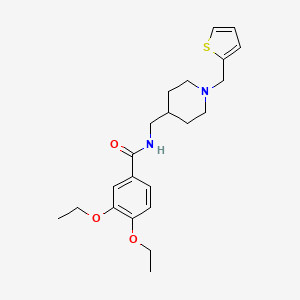

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFIRBJZTZXMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophen-2-ylmethylamine with 4-piperidone under reductive amination conditions.

Benzamide Formation: The next step involves the acylation of the piperidine intermediate with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Substitution: The diethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical pathways.

Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The piperidine ring and thiophene group may enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The piperidine ring conformation and substituent effects are critical determinants of molecular interactions. Key analogs and their structural attributes are summarized below:

Table 1: Structural Comparison of Benzamide-Piperidine Derivatives

Piperidine Conformation :

- The 4-methylbenzoyl analog adopts a half-chair conformation with puckering parameters (q₃ = 0.5563 Å), while the 4-chloro derivative forms a chair conformation . The thiophene substituent in the target compound may introduce steric or electronic effects that alter ring puckering compared to benzoyl-substituted analogs.

- Dihedral angles between aromatic rings in analogs range from 89.1° (4-methyl) to near-perpendicular orientations, influencing packing and solubility .

- Substituent Effects: Ethoxy vs. Thiophene vs. Benzoyl: The thiophen-2-ylmethyl group introduces sulfur-mediated electronic effects (e.g., π-π stacking differences) compared to benzoyl derivatives, which may affect receptor binding or metabolic stability .

Hydrogen Bonding and Crystal Packing

Intermolecular interactions dictate solid-state behavior and stability:

- The 4-chloro monohydrate forms a sheet structure via O–H···O, N–H···O, and C–H···O hydrogen bonds .

- The 4-methyl analog exhibits cyclic R1²(7) hydrogen-bonded chains along the a-axis .

Pharmacological Implications

While biological data for the target compound are unavailable, insights from analogs suggest:

- Piperidine Derivatives : Exhibit diverse activities, including antimicrobial and anticancer effects, often modulated by substituents .

- Thiophene vs. Benzoyl : Thiophene’s lower polarity and sulfur atom may enhance CNS penetration or alter cytochrome P450 interactions compared to benzoyl groups.

- Ethoxy Groups : Prolonged metabolic half-life compared to methoxy groups due to slower oxidative demethylation.

Biological Activity

3,4-Diethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that integrates piperidine and thiophene moieties, which may contribute to its biological activity. Understanding its biological properties is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.43 g/mol. The compound is characterized by the presence of diethoxy groups and a thiophene ring, which influence its solubility and reactivity.

The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets within biological systems. It may act as an inhibitor for enzymes or receptors implicated in various disease pathways. The interaction with these targets could lead to alterations in cellular signaling processes, potentially influencing disease progression.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with receptors that regulate cellular responses, affecting processes such as proliferation or apoptosis.

In Vitro Studies

Research has indicated that compounds with structural similarities to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar scaffolds have shown cytotoxic effects against multiple cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have been noted for their ability to inhibit tumor growth by targeting specific proteins involved in cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3,4-Diethoxy-N-(thiophen-2-ylyl)methylbenzamide | A549 (Lung Cancer) | 5.0 | Enzyme inhibition |

| Similar Compound A | HeLa (Cervical Cancer) | 10.0 | Receptor antagonism |

| Similar Compound B | MCF7 (Breast Cancer) | 8.5 | Apoptosis induction |

Case Studies

A recent study investigated the effects of various benzamide derivatives on cancer cell lines. The findings suggested that modifications in the piperidine ring can significantly enhance anticancer properties. For example, the introduction of electron-withdrawing groups increased the potency against breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.